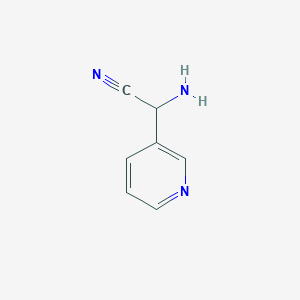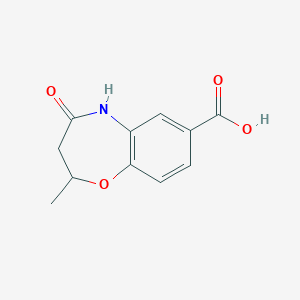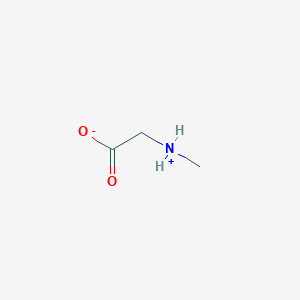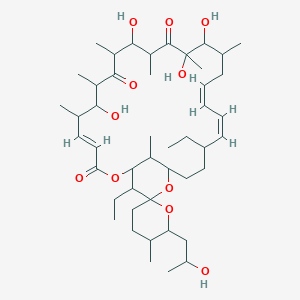
44-Homooligomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
44-Homooligomycin A is a naturally occurring macrolide antibiotic that has been discovered to have potential therapeutic applications in various fields. This compound is produced by Streptomyces hygroscopicus and belongs to the oligomycin family of antibiotics. The unique structure and properties of 44-Homooligomycin A make it an interesting compound for scientific research, particularly in the areas of biochemistry and physiology.
作用機序
The mechanism of action of 44-Homooligomycin A involves the inhibition of the mitochondrial ATP synthase. This enzyme is responsible for the production of ATP, which is the primary energy source for the cell. By inhibiting this enzyme, 44-Homooligomycin A disrupts the energy metabolism of the cell, leading to cell death.
生化学的および生理学的効果
The biochemical and physiological effects of 44-Homooligomycin A are mainly related to its inhibitory effects on the mitochondrial ATP synthase. This leads to a decrease in ATP production, which affects the energy metabolism of the cell. This can lead to cell death, particularly in cancer cells. Additionally, 44-Homooligomycin A has been shown to have antifungal and antibacterial properties, which can be attributed to its effects on the energy metabolism of these organisms.
実験室実験の利点と制限
One of the main advantages of using 44-Homooligomycin A in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for the development of anticancer drugs. Additionally, the inhibitory effects of 44-Homooligomycin A on the mitochondrial ATP synthase can be used to study the energy metabolism of cells. However, one of the limitations of using 44-Homooligomycin A in lab experiments is its complex synthesis process, which can limit its availability and use.
将来の方向性
There are several future directions for the scientific research on 44-Homooligomycin A. One potential area of research is the development of anticancer drugs based on this compound. Additionally, the inhibitory effects of 44-Homooligomycin A on the mitochondrial ATP synthase can be used to study the energy metabolism of cells, which can lead to a better understanding of various diseases. Furthermore, the antifungal and antibacterial properties of 44-Homooligomycin A can be explored for the development of new antimicrobial agents.
合成法
The synthesis of 44-Homooligomycin A is a complex process that involves several steps. The initial step involves the isolation of the compound from Streptomyces hygroscopicus, which is then followed by purification and characterization. Alternatively, the compound can be synthesized in the laboratory using chemical synthesis methods. The synthetic process involves the use of various reagents and catalysts to assemble the macrolide ring system and functional groups.
科学的研究の応用
44-Homooligomycin A has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the mitochondrial ATP synthase, which makes it a potential candidate for the treatment of various diseases. This compound has also been studied for its anticancer properties, where it has shown to induce apoptosis in cancer cells. Additionally, 44-Homooligomycin A has been studied for its antifungal and antibacterial properties.
特性
CAS番号 |
132707-68-7 |
|---|---|
製品名 |
44-Homooligomycin A |
分子式 |
C46H76O11 |
分子量 |
805.1 g/mol |
IUPAC名 |
(4E,18Z,20Z)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14-,18-16-,22-19+ |
InChIキー |
APJPYXAUMOLFTM-YLWQDIMZSA-N |
異性体SMILES |
CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
正規SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
同義語 |
44-homooligomycin A NK86-0279 II |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
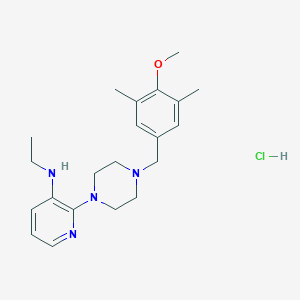
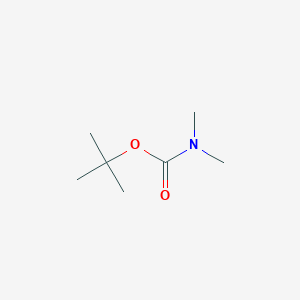
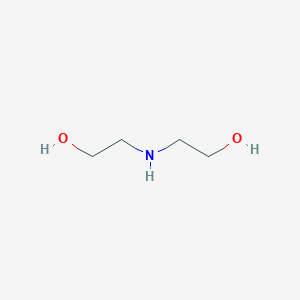
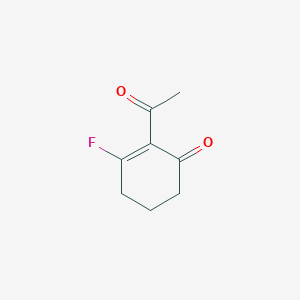
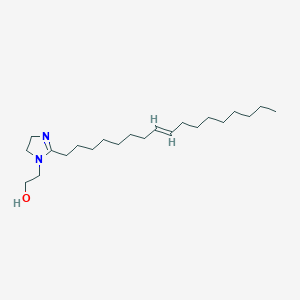
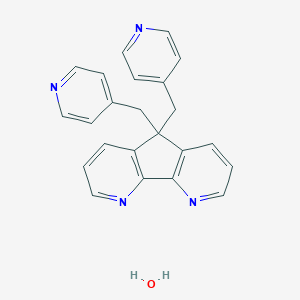
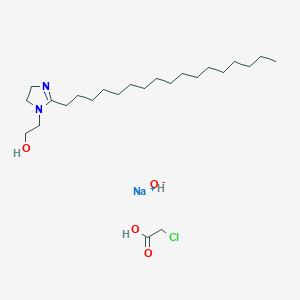
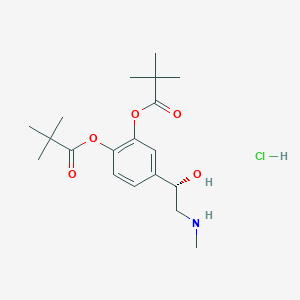
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
